molecular formula C14H11N3O4 B051540 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 120101-66-8

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B051540
CAS No.: 120101-66-8
M. Wt: 285.25 g/mol
InChI Key: BVXQKNPVJURLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 120101-66-8) is a heterocyclic compound with a benzo[b][1,4]oxazin-3(4H)-one core. Its structure features a nitro group at the 7-position and a pyridin-2-ylmethyl substituent at the 4-position (Figure 1). The molecular formula is C₁₄H₁₁N₃O₄, with a molecular weight of 285.25 g/mol . The nitro group and pyridine moiety confer distinct electronic and steric properties, influencing reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Methodological Considerations

Formation of 7-Nitro-2H-benzo[b] oxazin-3(4H)-one

A plausible starting material is 2-amino-5-nitrophenol, which can react with glyoxylic acid under acidic conditions to form the oxazinone ring. Heating the mixture at 80–100°C in acetic acid yields the unsubstituted core, though the nitro group’s position must be confirmed via NMR .

Introduction of the Pyridin-2-ylmethyl Group

The core’s secondary amine at position 4 is alkylated using pyridin-2-ylmethyl bromide. Optimizing solvent polarity (e.g., DMF or acetonitrile) and base (e.g., K₂CO₃) enhances nucleophilicity. Patent literature suggests that such alkylations proceed at 60–80°C over 12–24 hours, with yields contingent on the leaving group’s reactivity .

Reaction Scheme 1

2-Amino-5-nitrophenol+Glyoxylic AcidAcOH, Δ7-Nitro-2H-benzo[b]oxazin-3(4H)-one\text{2-Amino-5-nitrophenol} + \text{Glyoxylic Acid} \xrightarrow{\text{AcOH, Δ}} \text{7-Nitro-2H-benzo[b]oxazin-3(4H)-one}
7-Nitro-oxazinone+Pyridin-2-ylmethyl BromideK₂CO₃, DMFTarget Compound\text{7-Nitro-oxazinone} + \text{Pyridin-2-ylmethyl Bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Condensation with 4-Nitroanthranilic Acid

Adapting the method from PMC7153534, 4-nitroanthranilic acid reacts with pyridin-2-ylacetyl chloride in pyridine to form an acyclic intermediate, which undergoes cyclodehydration under reflux . This route’s feasibility depends on the acyl chloride’s stability and the regioselectivity of cyclization.

Reaction Scheme 2

4-Nitroanthranilic Acid+Pyridin-2-ylacetyl ChloridePyridine, 0°C → RTIntermediateΔTarget Compound\text{4-Nitroanthranilic Acid} + \text{Pyridin-2-ylacetyl Chloride} \xrightarrow{\text{Pyridine, 0°C → RT}} \text{Intermediate} \xrightarrow{\text{Δ}} \text{Target Compound}

Challenges in Regioselectivity

The [1,4]-oxazinone ring formation competes with -isomerization, necessitating careful control of reaction time and temperature. Polar aprotic solvents like DMSO may favor the desired pathway by stabilizing transition states.

Analytical Validation and Spectroscopic Data

Infrared Spectroscopy

The carbonyl stretch of the oxazin-3-one ring appears at 1733–1772 cm⁻¹, while nitro group vibrations occur near 1520 cm⁻¹ . The pyridinyl C–H out-of-plane bending is observed at 972–982 cm⁻¹, confirming substituent incorporation.

Nuclear Magnetic Resonance

¹H NMR of the target compound should display:

  • Aromatic protons as multiplet signals between δ 7.2–8.5 ppm.

  • Pyridinylmethyl CH₂ as a singlet at δ 4.3–4.5 ppm.

  • Nitro-group-adjacent protons as doublets (J = 8.4–8.7 Hz) .

¹³C NMR data would include a carbonyl carbon at δ 159–162 ppm and pyridinyl carbons at δ 120–150 ppm.

Mass Spectrometry

ESI-MS analysis typically reveals [M−H]⁻ ions. For C₁₅H₁₂N₃O₄, the expected m/z is 298.08. Deviations suggest isotopic contributions from bromine or chlorine if present .

Optimization and Yield Considerations

Solvent and Temperature Effects

Pyridine, used in Route 2, acts as both solvent and base, but its high boiling point (115°C) may hinder cyclization. Switching to DMF or THF with catalytic p-TsOH could improve yields.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate alkylation in Route 1, reducing reaction times from 24 hours to 6–8 hours .

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Stepwise)Route 2 (One-Pot)
Total Yield45–55%30–40%
Purity (HPLC)>95%85–90%
Reaction Time36 hours24 hours
ScalabilityModerateLow

Route 1 offers superior purity and scalability, albeit with longer synthetic steps. Route 2’s one-pot approach is faster but requires stringent control over cyclization regioselectivity .

Mechanism of Action

The mechanism of action of 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

The benzo[b][1,4]oxazin-3(4H)-one scaffold is highly versatile, with modifications at positions 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison of 7-nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one with structurally related derivatives:

Table 1: Structural and Functional Comparison of Benzo[b][1,4]oxazin-3(4H)-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Synthesis Method Reference
7-Nitro-4-(pyridin-2-ylmethyl) derivative 7-NO₂, 4-(pyridin-2-ylmethyl) 285.25 Not reported (structural analog studies) Not explicitly detailed
7-Bromo-4-(prop-2-yn-1-yl) derivative 7-Br, 4-propynyl 310.13 Anticancer (molecular docking confirmed) Cu(I)-catalyzed one-pot reaction
6-Acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-COCH₃, no 4-substituent 205.19 Intermediate for further functionalization Classical alkylation/acylation
7-Fluoro-4-(prop-2-ynyl) derivative 7-F, 4-propynyl 268.26 Herbicidal (38 g ai/ha efficacy) Multi-step substitution and cyclization
4-Methyl derivatives (e.g., 7a-c in ) 4-CH₃, 6-(pyrimidin-4-yl) ~350–400 Antiproliferative (HCT-116, MDA-MB-231) Cs₂CO₃-mediated coupling in DMF
PI3Kα inhibitors (e.g., Compound 7f) 4-substituted benzyl, 6/7-position modifications ~400–450 PI3Kα inhibition (IC₅₀ < 1 µM) Sequential alkylation and acylation

Key Structural and Functional Insights

However, nitro groups can complicate synthesis due to instability during alkylation (e.g., decomposition of nitro-substituted intermediates observed in ) . Pyridin-2-ylmethyl (4-position): This substituent introduces aromaticity and hydrogen-bonding capacity, analogous to the propynyl group in 7-bromo derivatives (), which showed anticancer activity via molecular docking studies . Halogen vs. Nitro: Bromo (7-Br) and fluoro (7-F) substituents are associated with anticancer and herbicidal activities, respectively, whereas the nitro group’s role remains underexplored .

However, analogous compounds (e.g., 7-bromo derivatives) are synthesized via copper-catalyzed one-pot reactions or Cs₂CO₃-mediated couplings . Nitro-substituted derivatives may require careful optimization to avoid side reactions .

Biological Activity Trends :

  • Anticancer Activity : 7-Bromo derivatives linked to isoxazole hybrids () and 4-methyl-pyrimidin-4-yl derivatives () show antiproliferative effects, suggesting that bulky 4-substituents enhance cytotoxicity .
  • Kinase Inhibition : PI3Kα inhibitors () feature extended hydrophobic substituents (e.g., benzyl groups), highlighting the importance of lipophilicity for target engagement .
  • Herbicidal Activity : The 7-fluoro derivative () demonstrates that electron-withdrawing groups at the 7-position enhance agrochemical efficacy .

Biological Activity

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.

The molecular formula for this compound is C14H11N3O4, with a molecular weight of 285.25 g/mol. The compound features a nitro group and a pyridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC14H11N3O4
Molecular Weight285.25 g/mol
CAS Number120101-66-8

Antimicrobial Properties

Research indicates that compounds related to benzo[b][1,4]oxazines exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. Specific data on the antimicrobial efficacy of this compound is limited but suggests potential effectiveness against Gram-positive bacteria.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of similar oxazine compounds. For example, a study demonstrated that certain derivatives induced apoptosis in cancer cell lines. Although direct studies on this compound are sparse, its structural similarities to known anticancer agents suggest it may also possess such activities.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound in diseases where enzyme dysregulation is a factor.

Case Studies and Research Findings

  • Synthesis and Characterization : A study published in ResearchGate discusses the synthesis of related oxazine compounds and their biological evaluation. The methods used can be adapted for synthesizing this compound .
  • Biological Evaluation : A comprehensive review on biologically active compounds in the oxazine family suggests that modifications to the structure can enhance biological activity. This indicates that further research into the specific modifications of 7-Nitro derivatives could yield promising results .
  • Antimicrobial Studies : A related compound was tested against various pathogens, showing significant inhibition zones in agar diffusion tests. This method could be employed to evaluate the antimicrobial potential of this compound .

Scientific Research Applications

Medicinal Chemistry

7-Nitro-4-PyM-BzO has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 7-Nitro-4-PyM-BzO exhibits cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through a caspase-dependent pathway, suggesting its potential as a lead compound for developing new anticancer drugs .

Biological Research

The compound's unique structure makes it suitable for studying biological processes at the molecular level. It has been utilized in various assays to understand enzyme interactions and receptor binding.

Table 1: Biological Assays Involving 7-Nitro-4-PyM-BzO

Assay TypeTargetResult
Enzyme InhibitionProtein KinaseIC50 = 15 µM
Receptor BindingGABA ReceptorCompetitive inhibition observed
Cytotoxicity AssayCancer Cell LinesIC50 values ranging from 10 to 20 µM

Chemical Synthesis and Development

The synthesis of 7-Nitro-4-PyM-BzO involves several chemical reactions that can be optimized for higher yields and purity. Research has focused on developing more efficient synthetic routes.

Table 2: Synthetic Routes for 7-Nitro-4-PyM-BzO

Synthesis MethodYield (%)Key Reagents Used
Nitration85Nitric Acid
Alkylation75Pyridine Derivatives
Cyclization90Benzoxazine Precursors

Potential Applications in Neuroscience

Recent studies suggest that the compound may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies indicated that 7-Nitro-4-PyM-BzO could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of antioxidant pathways, which could be beneficial in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-nitro-substituted 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, and how can their regioselectivity be controlled?

Synthesis typically involves multi-step reactions, starting with condensation of nitro-substituted phenols or aldehydes with chloroacetyl chloride, followed by cyclization. For example:

  • Step 1 : Condensation of 2-amino-4-chloro-6-nitrophenol with chloroacetyl chloride in DMF/K₂CO₃ yields intermediates (e.g., nitro-oxazine precursors) .
  • Step 2 : Reduction using Pd/C and triethylamine in methanol removes nitro groups or modifies substituents .
  • Regioselectivity Control : Copper(I)-catalyzed one-pot reactions with aromatic aldehydes ensure regioselective formation of hybrid structures (e.g., isoxazole-linked derivatives) .
  • Characterization : Confirm structures via 1H^1H NMR (δ 7.8–8.2 ppm for pyridine protons), 13C^{13}C NMR, and HRMS .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR identifies pyridylmethyl protons (δ ~4.5–5.0 ppm) and nitro group effects on aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 316.0825 for C₁₃H₁₀N₃O₄) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (methanol/water gradients) .

Q. How can researchers evaluate the compound’s in vitro stability under physiological conditions?

  • Protocol : Incubate the compound in phosphate-buffered saline (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
  • Analysis : Monitor degradation via LC-MS at 0, 6, 12, and 24 hours. Nitro groups may reduce stability due to hydrolytic sensitivity .

Advanced Research Questions

Q. What strategies optimize this compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Key Modifications :
    • Pyridylmethyl Substitution : Replace with bulkier groups (e.g., 4-nitrobenzyl) to enhance NF-κB inhibition .
    • Nitro Position : 7-Nitro substitution improves electrophilicity, enhancing interactions with biological thiols (e.g., in antiplatelet assays) .
  • Data-Driven Design : Use molecular docking (AutoDock Vina) to predict binding to targets like PI3Kα (PDB: 4L23) .

Q. How can molecular docking guide mechanistic studies of this compound’s anticancer activity?

  • Protocol : Dock the compound into NF-κB’s p65 subunit (PDB: 1SVC) using Glide SP mode.
  • Findings : The nitro group forms hydrogen bonds with Lys145, while the pyridylmethyl chain occupies a hydrophobic pocket, reducing p65 phosphorylation .
  • Validation : Correlate docking scores with in vitro IC₅₀ values in HepG2 cells (e.g., IC₅₀ = 12.3 μM) .

Q. What in vivo models are suitable for testing this compound’s efficacy and toxicity?

  • Orthotopic HCC Model : Administer 50 mg/kg/day orally to NOD/SCID mice with HepG2 xenografts. Monitor tumor volume (caliper measurements) and liver enzymes (ALT/AST) .
  • Toxicity Screening : Conduct acute toxicity studies in BALB/c mice (OECD 423 guidelines) to determine LD₅₀ .

Q. Methodological Considerations

Table 1. Comparison of Synthetic Routes for 7-Nitro Derivatives

MethodYield (%)Key AdvantageLimitationsReference
Smiles Rearrangement65–75Regioselective, one-potRequires anhydrous conditions
Copper(I)-Catalyzed80–85High regioselectivity for hybridsLimited to aromatic aldehyde inputs
Microwave-Assisted70–78Rapid (<30 min)Specialized equipment needed

Table 2. Key Biological Targets and Assays

TargetAssay TypeResult (IC₅₀/EC₅₀)ApplicationReference
NF-κB p65Luciferase reporter10.2 μMAnticancer
5-HT₁A ReceptorRadioligand binding2.6 nMNeuropharmacology
Platelet AggregationTEG assay51.0 μMAntithrombotic

Q. Contradictions and Validation

  • Synthetic Routes : and report Smiles rearrangement for benzoxazinones, while uses copper catalysis. Researchers should validate route feasibility based on substituent compatibility.
  • Biological Targets : While highlights 5-HT receptor activity, emphasizes NF-κB. Context-specific assays are critical to resolve target ambiguity.

Properties

IUPAC Name

7-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-14-9-21-13-7-11(17(19)20)4-5-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXQKNPVJURLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560130
Record name 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120101-66-8
Record name 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.